molecular formula C18H19F3N6O B12240164 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12240164
M. Wt: 392.4 g/mol
InChI Key: YINSGFRHFIXQQI-UHFFFAOYSA-N
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Description

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an imidazo[1,2-b]pyridazinyl moiety, a piperidinyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

The synthesis of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves several key steps:

  • Formation of 2-Methylimidazo[1,2-b]pyridazin-6-yl Intermediate:
    • The synthesis begins with the preparation of the 2-methylimidazo[1,2-b]pyridazin-6-yl intermediate. This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions.
  • Attachment of Piperidin-1-yl Group:
    • The next step involves the introduction of the piperidin-1-yl group. This can be accomplished by reacting the intermediate with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
  • Formation of Trifluoromethyl-Substituted Pyrimidine Ring:
    • The final step is the formation of the trifluoromethyl-substituted pyrimidine ring. This can be achieved by reacting the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst, such as copper(I) iodide.

Chemical Reactions Analysis

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the imidazo[1,2-b]pyridazinyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction:
    • Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution:
    • The compound can undergo substitution reactions, particularly at the piperidinyl group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

  • Chemistry:
    • The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis.
  • Biology:
    • The compound has potential applications in the study of biological processes. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a useful tool for probing biochemical pathways.
  • Medicine:
    • The compound has potential therapeutic applications. Its unique structure and chemical properties make it a promising candidate for the development of new drugs, particularly those targeting specific molecular pathways.
  • Industry:
    • The compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H19F3N6O

Molecular Weight

392.4 g/mol

IUPAC Name

2-methyl-6-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H19F3N6O/c1-12-10-27-15(23-12)2-3-16(25-27)28-11-13-5-8-26(9-6-13)17-22-7-4-14(24-17)18(19,20)21/h2-4,7,10,13H,5-6,8-9,11H2,1H3

InChI Key

YINSGFRHFIXQQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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